An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-9-trityl-9H-purine
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-9-trityl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of 6-chloro-9-trityl-9H-purine, a key intermediate in the synthesis of a diverse range of purine derivatives with significant potential in medicinal chemistry and drug discovery. The strategic placement of the bulky trityl group at the N9 position offers a valuable tool for regioselective modifications at other positions of the purine scaffold.
Chemical Structure and Molecular Properties
6-chloro-9-trityl-9H-purine is a synthetic purine derivative. The core of the molecule is a purine ring system, which is a bicyclic aromatic heterocycle. A chlorine atom is substituted at the 6-position, and a triphenylmethyl (trityl) group is attached to the nitrogen at the 9-position.
Table 1: Core Molecular Properties of 6-chloro-9-trityl-9H-purine and its Parent Compound
| Property | 6-chloro-9-trityl-9H-purine | 6-chloropurine |
| CAS Number | Not explicitly found; a related compound, (6-chloro-9-trityl-9H-purin-2-yl)-(iso-propyl)-amine, has CAS 1236151-93-1. | 87-42-3 |
| Molecular Formula | C₂₅H₁₉ClN₄ | C₅H₃ClN₄ |
| Molecular Weight | 396.90 g/mol | 154.56 g/mol |
| Appearance | Expected to be a white to off-white solid. | Yellow to brown solid.[1] |
Synthesis and Purification
The synthesis of 6-chloro-9-trityl-9H-purine is typically achieved through the N9-alkylation of 6-chloropurine with trityl chloride. This reaction is a standard procedure for protecting the N9 position of purines to allow for selective reactions at other sites.
Synthetic Protocol: N9-Tritylation of 6-chloropurine
This protocol is based on established methods for the N-alkylation of purines.
Materials:
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6-chloropurine
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Trityl chloride (TrCl)
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Anhydrous pyridine or another suitable non-protic basic solvent (e.g., DMF with a non-nucleophilic base like triethylamine)
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Anhydrous dichloromethane (DCM) or chloroform for workup and chromatography
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Hexane or pentane for precipitation/crystallization
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Standard glassware for organic synthesis
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Magnetic stirrer and heating mantle
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine (1.0 equivalent) in anhydrous pyridine.
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To this solution, add trityl chloride (1.05-1.2 equivalents) portion-wise at room temperature with stirring.
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Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
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Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine to remove any remaining pyridine and salts.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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The purified product is typically obtained as a solid after removal of the solvent and can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.
Caption: Synthetic workflow for 6-chloro-9-trityl-9H-purine.
Physicochemical Properties
Due to the limited availability of direct experimental data for 6-chloro-9-trityl-9H-purine, some of the following properties are predicted based on the known characteristics of the trityl group and the 6-chloropurine core.
Melting Point
The melting point of 6-chloropurine is reported to be above 300 °C (with decomposition). The introduction of the large, crystalline trityl group is expected to result in a significantly lower and sharper melting point. For comparison, other N9-substituted 6-chloropurines exhibit a range of melting points depending on the substituent. For example, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has a melting point of 69-71 °C.[2] It is anticipated that 6-chloro-9-trityl-9H-purine will be a crystalline solid with a distinct melting point, likely in the range of 150-250 °C.
Solubility
The solubility profile of 6-chloro-9-trityl-9H-purine is dominated by the large, nonpolar trityl group.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The hydrophobic trityl group significantly reduces aqueous solubility. |
| Dichloromethane | Soluble | A common solvent for tritylated compounds. |
| Chloroform | Soluble | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. |
| Ethyl Acetate | Soluble | A moderately polar solvent. |
| Hexane/Pentane | Sparingly soluble to insoluble | The purine core provides some polarity, limiting solubility in nonpolar alkanes. |
| Methanol/Ethanol | Moderately soluble | The polar hydroxyl group of the alcohol can interact with the purine ring, but the large trityl group limits high solubility. |
Spectroscopic Properties
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural confirmation of 6-chloro-9-trityl-9H-purine.
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¹H NMR: The spectrum is expected to show characteristic signals for the purine ring protons (H-2 and H-8) and the aromatic protons of the trityl group. The purine protons will appear as singlets in the aromatic region (typically δ 8.0-9.0 ppm). The fifteen protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm).
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¹³C NMR: The spectrum will show signals for the five carbons of the purine ring and the nineteen carbons of the trityl group (one quaternary carbon attached to the purine, and eighteen aromatic carbons).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Purine H-2 | ~8.6 | ~152 |
| Purine H-8 | ~8.1 | ~144 |
| Trityl-aromatic H | 7.2-7.5 (multiplet) | 127-142 (multiple signals) |
| Purine C-2 | - | ~152 |
| Purine C-4 | - | ~151 |
| Purine C-5 | - | ~132 |
| Purine C-6 | - | ~151 |
| Purine C-8 | - | ~144 |
| Trityl-quaternary C | - | ~71 |
| Trityl-aromatic C | - | 127-142 |
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the C-Cl stretch, C=C and C=N stretching vibrations of the purine and aromatic rings, and C-H stretching and bending vibrations.
3.3.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trityl group.
Stability and Reactivity
The trityl group at the N9 position is a key feature influencing the stability and reactivity of 6-chloro-9-trityl-9H-purine.
Stability
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Thermal Stability: The compound is expected to be a thermally stable solid.
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Acid Stability: The trityl group is highly susceptible to cleavage under acidic conditions.[3][4] This lability is a cornerstone of its use as a protecting group, allowing for its removal under mild acidic conditions that often leave other protecting groups intact.[3] The rate of cleavage can be influenced by the strength of the acid and the solvent used.[4]
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Base Stability: The trityl group is generally stable to basic conditions, making it a suitable protecting group in reactions involving bases.
Reactivity
The primary utility of 6-chloro-9-trityl-9H-purine in organic synthesis stems from the reactivity of the 6-chloro substituent. The N9-trityl group directs reactions away from this position, allowing for selective nucleophilic substitution at the C6 position. This enables the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to generate diverse libraries of purine derivatives.
Caption: Reactivity of 6-chloro-9-trityl-9H-purine at the C6 position.
Applications in Drug Development
6-chloro-9-trityl-9H-purine serves as a versatile building block for the synthesis of modified purine nucleosides and other purine-based compounds with potential therapeutic applications. The ability to selectively introduce diverse functionalities at the 6-position allows for the exploration of structure-activity relationships in the development of inhibitors for various biological targets, including kinases and other enzymes implicated in diseases such as cancer and viral infections.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-9-trityl-9H-purine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
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Phenomenex. Avoiding Depurination During Trityl-on Purification. [Link]
